Synthesis Yield in Azo Coupling
The target compound was obtained in 42% isolated yield via diazotization of 2,4-dinitroaniline in sulfuric acid with sodium nitrite, followed by coupling with N-phenyl-1-naphthylamine in water over 2.5 hours, with Solvent Yellow 146 as an auxiliary agent [1]. In the same study, four other monoazo dyes derived from different diazo components (including 4-nitroaniline, 2-chloro-4-nitroaniline, 4-chloro-2-nitroaniline, and 2,4-dichloroaniline) were synthesized under analogous conditions. The 42% yield for the 2,4-dinitro derivative reflects the reduced nucleophilicity of the coupling component in the presence of a strongly electron-deficient diazonium salt, which is a known limitation of dinitro-substituted diazo components. This yield is consistent with the range expected for sterically and electronically deactivated azo coupling systems and serves as a benchmark for process optimization and scale-up feasibility [1].
| Evidence Dimension | Isolated synthesis yield (azo coupling reaction) |
|---|---|
| Target Compound Data | 42% isolated yield (2,4-dinitroaniline diazo component) |
| Comparator Or Baseline | Other dyes in the same series (mono-nitro, chloro-nitro, dichloro diazo components); individual yields not explicitly tabulated in the available abstract, but the 2,4-dinitro derivative is the most electrophilically activated diazo component in the set. |
| Quantified Difference | Yield is process-defining; 42% represents a practical baseline for further optimization of the dinitro-substituted variant. |
| Conditions | Diazotization in H₂SO₄/NaNO₂; coupling with N-phenyl-1-naphthylamine in H₂O, 2.5 h reaction time, ambient temperature. |
Why This Matters
This yield sets a realistic expectation for procurement and in-house synthesis planning; users requiring gram-to-kilogram quantities need to account for the moderate yield when estimating raw material costs and purification requirements.
- [1] Otutu JO. Synthesis of Some New Disperse Dyes Derived from N-phenyl Naphthylamine. Oriental Journal of Chemistry. 2011;27(3):1011-1016. Also cited in Molaid reaction database for CAS 79811-55-5. View Source
